
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium is a complex chemical compound that features a chromate ion coordinated with various organic ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with organic ligands under controlled conditions. The process may include:
Step 1: Preparation of the organic ligands, such as 4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl and 2-(hydroxy-kappaO)-5-(phenylazo)phenyl.
Step 2: Coordination of these ligands with chromate ions in a suitable solvent, often under inert atmosphere to prevent oxidation.
Step 3: Purification of the resulting complex through crystallization or chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under certain conditions, the chromate ion can be reduced to other chromium species.
Substitution: Ligands in the complex can be substituted with other ligands through coordination chemistry techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc dust may be used.
Substitution: Ligand exchange reactions often require specific solvents and temperature control.
Major Products Formed
The major products depend on the specific reactions and conditions but may include various chromium complexes and organic by-products.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: This compound may serve as a catalyst in organic synthesis reactions.
Analytical Chemistry: Used as a reagent for detecting specific ions or molecules.
Biology
Biochemical Studies:
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties or as a drug delivery agent.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromate content.
Material Science: Applications in developing new materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of the chromate ion with molecular targets. The pathways may include:
Coordination Chemistry: Formation of stable complexes with other molecules.
Redox Reactions: Participation in oxidation-reduction reactions that alter the chemical environment.
Comparación Con Compuestos Similares
Similar Compounds
Chromate Complexes: Other chromate-based compounds with different ligands.
Azo Compounds: Compounds containing azo groups with similar structures.
Uniqueness
This compound is unique due to its specific combination of ligands and the resulting chemical properties. Its structure allows for diverse applications across various scientific fields.
Propiedades
Número CAS |
52587-68-5 |
|---|---|
Fórmula molecular |
C38H25CrN8O7S.2Na C38H25CrN8Na2O7S |
Peso molecular |
835.7 g/mol |
Nombre IUPAC |
disodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-4-oxidobenzenesulfonate;1-[(2-oxido-5-phenyldiazenylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C22H16N4O2.C16H14N4O5S.Cr.2Na/c27-20-13-11-17(24-23-16-7-2-1-3-8-16)14-19(20)25-26-22-18-9-5-4-6-15(18)10-12-21(22)28;1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21;;;/h1-14,27-28H;2-9,21-22H,1H3,(H,23,24,25);;;/q;;+3;2*+1/p-5 |
Clave InChI |
QTQCXPMMVMMHIW-UHFFFAOYSA-I |
SMILES canónico |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].[Na+].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


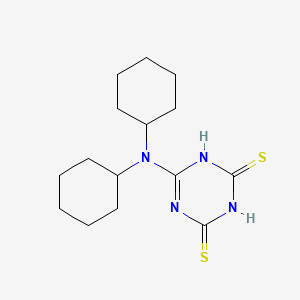
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)


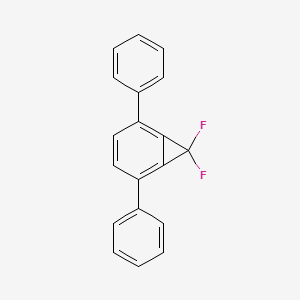

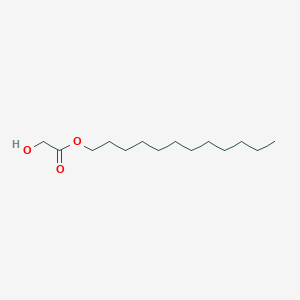
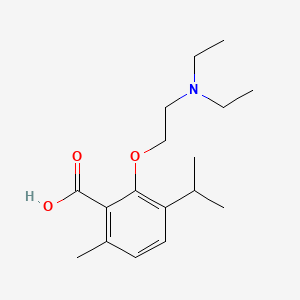
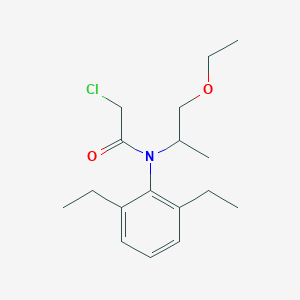
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
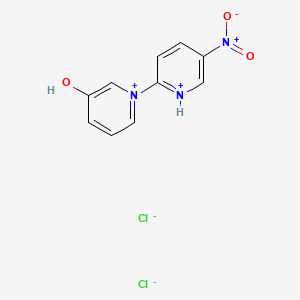
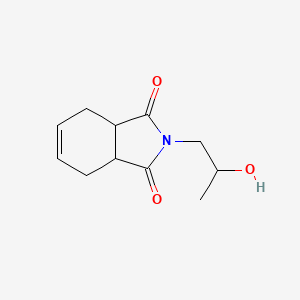

![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)
